Systemic Exposure Quantification: ID-14326 as a Minor Active Metabolite vs. ID-14283 as Major Active Metabolite
Among lurasidone's two active metabolites, ID-14326 exhibits substantially lower systemic exposure than ID-14283. Following lurasidone administration, ID-14283 accounts for approximately 25% of parent drug exposure (based on AUC), whereas ID-14326 contributes only approximately 3% of parent exposure [1]. This 8.3-fold exposure differential necessitates distinct calibration ranges and lower LOQ requirements when developing bioanalytical methods for ID-14326 quantification versus ID-14283 quantification in human plasma [2].
| Evidence Dimension | Systemic exposure (relative to parent lurasidone AUC) |
|---|---|
| Target Compound Data | Approximately 3% of parent exposure |
| Comparator Or Baseline | ID-14283 (major active metabolite): Approximately 25% of parent exposure |
| Quantified Difference | ID-14283 exposure is ~8.3-fold higher than ID-14326 |
| Conditions | Human pharmacokinetic studies; CYP3A4-mediated metabolism of oral lurasidone |
Why This Matters
Researchers quantifying ID-14326 in plasma must employ methods with approximately one order of magnitude lower lower limit of quantitation (LLOQ) than those developed for ID-14283.
- [1] Greenberg WM, Citrome L. Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature. Clin Pharmacokinet. 2017;56(5):493-503. View Source
- [2] U.S. Food and Drug Administration. Latuda (lurasidone hydrochloride) tablets: Clinical Pharmacology and Biopharmaceutics Review(s). Application Number 200603Orig1s000. 2010. View Source
